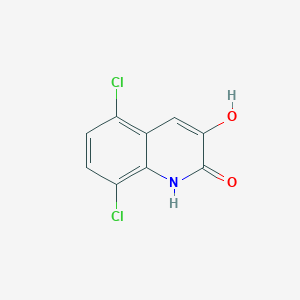

5,8-Dichloro-3-hydroxyquinolin-2(1h)-one

Description

5,8-Dichloro-3-hydroxyquinolin-2(1H)-one is a halogenated quinolinone derivative characterized by chlorine substituents at positions 5 and 8 of the quinoline ring and a hydroxyl group at position 3. The chlorine atoms likely enhance lipophilicity and electronic effects, influencing reactivity and interactions with biological targets.

Properties

CAS No. |

1228007-93-9 |

|---|---|

Molecular Formula |

C9H5Cl2NO2 |

Molecular Weight |

230.04 g/mol |

IUPAC Name |

5,8-dichloro-3-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-1-2-6(11)8-4(5)3-7(13)9(14)12-8/h1-3,13H,(H,12,14) |

InChI Key |

QXMFKITVDUJXPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=C(C(=O)N2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one typically involves the chlorination of 3-hydroxyquinolin-2(1h)-one. The process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the 5 and 8 positions.

Industrial Production Methods: In an industrial setting, the production of 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The chlorine atoms at the 5 and 8 positions can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its derivatives are being investigated for their efficacy against various bacterial and viral infections.

Industry: In the industrial sector, 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one is used in the production of dyes and pigments. Its chemical properties make it suitable for use in colorants and other industrial applications.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of nucleic acids in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation, but its ability to disrupt essential biological processes is a key factor in its efficacy.

Comparison with Similar Compounds

Structural and Substituent Variations

The quinolinone scaffold is highly modifiable, with substituent positions critically affecting properties. Key analogs include:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| 5,8-Dichloro-3-hydroxyquinolin-2(1H)-one | Cl (5,8), OH (3) | Dichloro substitution para to hydroxyl |

| 5,7-Dichloro-3-hydroxyquinolin-2(1H)-one | Cl (5,7), OH (3) | Adjacent chlorines meta to hydroxyl |

| 5-Chloro-4-hydroxyquinolin-2(1H)-one | Cl (5), OH (4) | Single chloro, hydroxyl at alternate position |

| 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one | Cl (7), F (6), cyclopropyl (1) | Fluorine and cyclopropyl modifications |

| 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one | Diazepine carbonyl, methyl (1) | Complex substituents enhancing bioactivity |

Key Observations :

- Hydroxyl Group: The 3-hydroxy group in quinolinones facilitates hydrogen bonding, critical for interactions with enzymes or receptors .

- Hybrid Structures: Compounds like the diazepine-substituted quinolinone () exhibit enhanced antimicrobial activity (e.g., MIC values ≤ 25 µg/mL), highlighting the role of bulky substituents in modulating bioactivity .

Spectroscopic and Physicochemical Properties

NMR Data :

- 5,8-Dichloro-3-hydroxyquinolin-2(1H)-one: Specific shifts are unreported, but adjacent chlorines likely deshield aromatic protons (e.g., H-6 and H-7), causing downfield shifts compared to non-halogenated analogs.

- 5-Chloro-4-hydroxyquinolin-2(1H)-one: Exhibits characteristic ¹H-NMR signals at δ 7.95 (H-5, d, J = 7.8 Hz) and δ 8.18 (diazepine protons), reflecting substituent-induced anisotropic effects .

- Diazepine-substituted analog : Shows a broad singlet at δ 5.84 (NH) and methyl resonance at δ 3.59 (s, CH₃) .

Melting Points :

- 5,8-Dichloro analogs are expected to have higher melting points than non-halogenated derivatives due to increased molecular symmetry and halogen bonding. For example, the diazepine-substituted compound melts at 289–290°C , while streptochlorin (a natural dichloro-quinolinone) has a lower mp due to reduced rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.